

# Spectroscopic Data of Isoquinolin-3-ylmethanamine: A Technical Guide

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## Compound of Interest

Compound Name: *Isoquinolin-3-ylmethanamine*

Cat. No.: B180288

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## Introduction: The Structural Significance of Isoquinolin-3-ylmethanamine

**Isoquinolin-3-ylmethanamine** is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active molecules and natural products. The introduction of a methanamine group at the 3-position creates a versatile building block with a primary amine that can be readily functionalized, making it a valuable intermediate for the synthesis of novel therapeutic agents.

A precise and unambiguous structural characterization of **isoquinolin-3-ylmethanamine** is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this molecule. While publicly accessible, peer-reviewed spectroscopic data for **isoquinolin-3-ylmethanamine** is limited, this guide will present a combination of established experimental protocols, data from closely related analogs, and expert interpretation of the predicted spectral characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this compound. Notably, commercial availability of **isoquinolin-3-ylmethanamine** hydrochloride suggests that such analytical data has been generated and is available from suppliers like BLD Pharm.

## Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure of **isoquinolin-3-ylmethanamine** is the foundation for interpreting its spectroscopic data. The numbering of the isoquinoline ring system is crucial for the assignment of NMR signals.

Caption: Molecular structure of **Isoquinolin-3-ylmethanamine** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of <sup>1</sup>H and <sup>13</sup>C NMR provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

## Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy. The following is a generalized procedure for acquiring high-quality NMR data for a sample like **isoquinolin-3-ylmethanamine**.

- Sample Preparation:
  - Accurately weigh 5-10 mg of the purified compound.
  - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the amine group.
  - Filter the solution into a clean, dry 5 mm NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrument Setup:
  - Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
  - Use a standard spectral width of approximately -2 to 12 ppm.[1]
  - A relaxation delay of 1-2 seconds is typically adequate.[1]
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - A wider spectral width (e.g., 0 to 200 ppm) is necessary.[1]
  - Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a longer acquisition time or a higher sample concentration may be required to obtain a satisfactory signal-to-noise ratio.[1]
- Data Processing:
  - Apply Fourier transformation to the raw free induction decay (FID) data.
  - Perform phase correction and baseline correction to obtain a clean spectrum.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Reference the spectra to the residual solvent peak or the internal standard.

## $^1\text{H}$ NMR Data: Interpretation and Prediction

Predicted  $^1\text{H}$  NMR Data for **Isoquinolin-3-ylmethanamine**:

Chemical Shift				
( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment	Rationale
~9.1	Singlet	1H	H1	The proton at C1 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton.
~8.0-8.2	Multiplet	2H	Aromatic (e.g., H5, H8)	Protons on the benzo-fused ring are in a typical aromatic region.
~7.5-7.8	Multiplet	3H	Aromatic (e.g., H4, H6, H7)	The remaining aromatic protons will appear as a complex multiplet.
~4.0	Singlet	2H	CH <sub>2</sub>	The methylene protons are adjacent to the aromatic ring and the amine group.
~1.5-2.0	Broad Singlet	2H	NH <sub>2</sub>	The amine protons are typically broad and their chemical shift is concentration and solvent dependent. They will exchange with D <sub>2</sub> O.

**Expertise & Experience:** The predicted chemical shifts are based on the analysis of the parent isoquinoline molecule and the electronic effects of the methanamine substituent. The electron-donating nature of the amine group will slightly shield the protons on the isoquinoline ring compared to the unsubstituted parent compound. The H1 proton, being in a peri position to the nitrogen, remains the most deshielded. The methylene ( $\text{CH}_2$ ) protons are expected to be a sharp singlet, as they have no adjacent protons to couple with. The amine ( $\text{NH}_2$ ) protons will likely appear as a broad singlet that will disappear upon the addition of a drop of  $\text{D}_2\text{O}$  to the NMR tube, a classic test for exchangeable protons.

## **$^{13}\text{C}$ NMR Data: Interpretation and Prediction**

Predicted  $^{13}\text{C}$  NMR Data for **Isoquinolin-3-ylmethanamine**:

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment	Rationale
~152	C1	Carbon adjacent to nitrogen is significantly deshielded.
~148	C3	Carbon bearing the methanamine group, deshielded by the ring nitrogen.
~136	C8a	Quaternary carbon at the ring junction.
~130	C5	Aromatic CH carbon.
~128	C4a	Quaternary carbon at the ring junction.
~127.5	C7	Aromatic CH carbon.
~127	C6	Aromatic CH carbon.
~126	C8	Aromatic CH carbon.
~120	C4	Aromatic CH carbon.
~45	CH <sub>2</sub>	Aliphatic carbon of the methanamine group.

**Expertise & Experience:** The <sup>13</sup>C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the heterocyclic ring will be in the downfield region (120-155 ppm). The C1 and C3 carbons, being directly attached to the electronegative nitrogen atom, will be the most deshielded. The methylene carbon (CH<sub>2</sub>) will appear in the aliphatic region, typically around 40-50 ppm. For comparison, the experimental <sup>13</sup>C NMR data for the closely related isoquinolin-3-amine is available on PubChem and shows a similar pattern of chemical shifts for the ring carbons.[\[2\]](#)

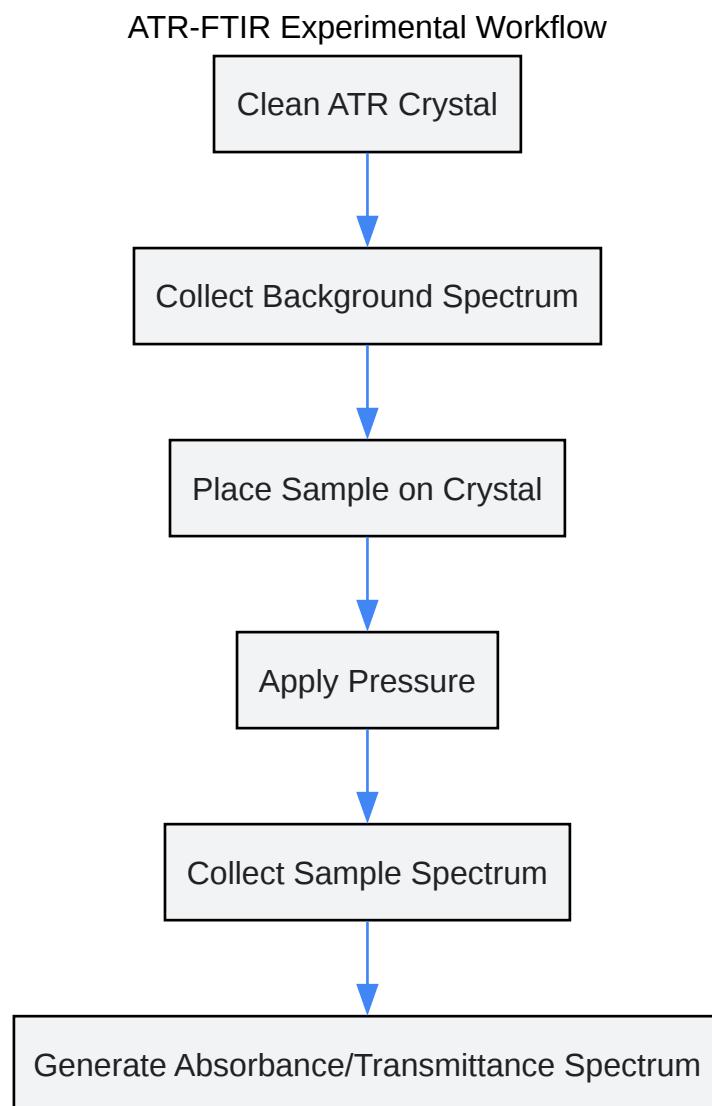
## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[\[3\]](#)

- Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO<sub>2</sub> and water vapor).[\[1\]](#)
- Sample Application: Place a small amount of the solid **isoquinolin-3-ylmethanamine** powder directly onto the ATR crystal.[\[3\]](#)
- Spectrum Acquisition: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[\[3\]](#) Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[\[1\]](#) A typical spectral range is 4000-400 cm<sup>-1</sup>.[\[1\]](#)



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Caption: A simplified workflow for ATR-FTIR analysis.

## IR Data: Interpretation and Prediction

Predicted IR Absorption Bands for **Isoquinolin-3-ylmethanamine**:

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Vibration	Intensity	Functional Group
3400-3250	N-H stretch	Medium, two bands	Primary Amine (NH <sub>2</sub> )
3100-3000	C-H stretch	Medium	Aromatic C-H
2950-2850	C-H stretch	Medium	Aliphatic C-H (CH <sub>2</sub> )
1650-1580	N-H bend	Medium	Primary Amine (NH <sub>2</sub> )
1600-1450	C=C and C=N stretch	Medium to Strong	Aromatic Ring
1335-1250	C-N stretch	Medium to Strong	Aromatic Amine
900-675	C-H bend	Strong	Aromatic Out-of-Plane Bending

**Expertise & Experience:** The IR spectrum of **isoquinolin-3-ylmethanamine** will be characterized by the presence of several key absorption bands. The most diagnostic will be the N-H stretching vibrations of the primary amine group, which typically appear as a pair of medium-intensity peaks in the 3400-3250 cm<sup>-1</sup> region.<sup>[4]</sup> This is a clear distinction from a secondary amine, which shows only one N-H stretch, and a tertiary amine, which shows none.<sup>[4]</sup> The aromatic C-H stretches will be observed just above 3000 cm<sup>-1</sup>, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm<sup>-1</sup>.<sup>[5]</sup> The spectrum will also feature characteristic absorptions for the aromatic ring C=C and C=N stretching vibrations in the 1600-1450 cm<sup>-1</sup> region.<sup>[5]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

## Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile molecules like **isoquinolin-3-ylmethanamine**.<sup>[6]</sup>

- Sample Preparation:
  - Prepare a dilute solution of the sample (typically in the range of 1-10  $\mu\text{g}/\text{mL}$ ) in a suitable volatile solvent such as methanol or acetonitrile.[7]
  - A small amount of an acid (e.g., formic acid) is often added to the solution to promote protonation and the formation of  $[\text{M}+\text{H}]^+$  ions.
- Infusion and Ionization:
  - The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20  $\mu\text{L}/\text{min}$ ) via a syringe pump.[8]
  - A high voltage (3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[8]
  - A heated drying gas (typically nitrogen) aids in solvent evaporation from the droplets, leading to the formation of gas-phase ions.[6]
- Mass Analysis:
  - The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $\text{m}/\text{z}$ ).
  - A high-resolution mass spectrometer can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

## MS Data: Interpretation and Prediction

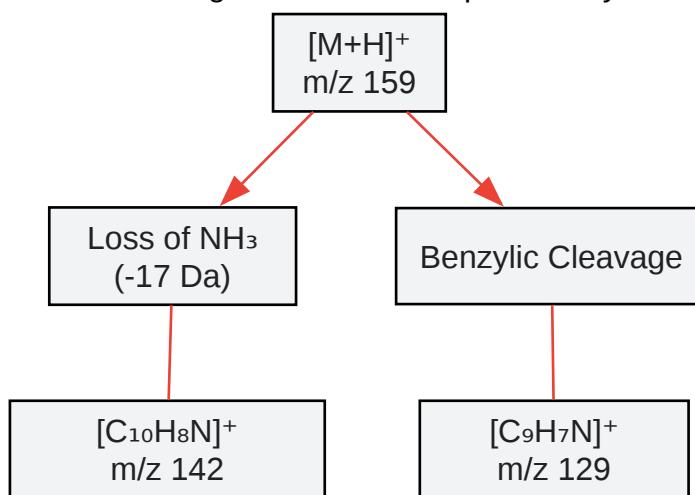
Predicted Mass Spectrometry Data for **Isoquinolin-3-ylmethanamine** (as  $[\text{M}+\text{H}]^+$ ):

- Molecular Formula:  $\text{C}_{10}\text{H}_{10}\text{N}_2$
- Molecular Weight: 158.20 g/mol
- Predicted  $[\text{M}+\text{H}]^+$  (Monoisotopic):  $\text{m}/\text{z}$  159.0917

### Key Fragmentation Pathways:

The fragmentation of the protonated molecule ( $[M+H]^+$ ) will be driven by the stability of the resulting fragments.

Predicted ESI-MS Fragmentation of Isoquinolin-3-ylmethanamine



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Caption: Major predicted fragmentation pathways for protonated **isoquinolin-3-ylmethanamine**.

Expertise & Experience: In ESI-MS, **isoquinolin-3-ylmethanamine** is expected to be readily protonated, likely on the more basic primary amine nitrogen, to form the  $[M+H]^+$  ion at m/z 159. This will be the molecular ion peak. A key fragmentation pathway for primary amines is the loss of ammonia ( $NH_3$ ), which would result in a fragment ion at m/z 142.<sup>[9][10]</sup> Another significant fragmentation would be the benzylic cleavage of the C-C bond between the methylene group and the isoquinoline ring, leading to the formation of a stable isoquinoline cation radical at m/z 129, corresponding to the mass of the isoquinoline ring itself.<sup>[11]</sup> This fragmentation pattern provides strong evidence for the presence of the methanamine substituent on the isoquinoline core. For comparison, the GC-MS data for isoquinolin-3-amine on PubChem shows a molecular ion at m/z 144 and a significant fragment from the loss of HCN at m/z 117.<sup>[2]</sup>

## Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has outlined the essential spectroscopic methodologies and data interpretation required for the comprehensive characterization of **isoquinolin-3-ylmethanamine**. By employing a systematic approach that combines <sup>1</sup>H and <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The provided experimental protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data. The predicted spectral data, grounded in the analysis of closely related structures and fundamental spectroscopic principles, serves as a reliable reference for scientists working with this compound. This integrated spectroscopic approach is indispensable for advancing research and development in fields that utilize the versatile isoquinoline scaffold.

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